molecular formula C10H14O3 B13303691 5-(Pentan-3-yl)furan-2-carboxylic acid

5-(Pentan-3-yl)furan-2-carboxylic acid

Cat. No.: B13303691
M. Wt: 182.22 g/mol
InChI Key: GSFFLIRVMHEMSY-UHFFFAOYSA-N
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Description

5-(Pentan-3-yl)furan-2-carboxylic acid is a furan derivative characterized by a furan ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a pentan-3-yl group. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pentan-3-yl)furan-2-carboxylic acid typically involves the reaction of furan derivatives with appropriate alkylating agents. One common method is the alkylation of furan-2-carboxylic acid with pentan-3-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of furan derivatives often involves catalytic processes. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the pentan-3-yl group to the furan ring. This method is advantageous due to its high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-(Pentan-3-yl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Pentan-3-yl)furan-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Pentan-3-yl)furan-2-carboxylic acid involves its interaction with various molecular targets. The furan ring can interact with biological macromolecules, leading to the inhibition of microbial growth or modulation of biological pathways. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pentan-3-yl)furan-2-carboxylic acid is unique due to the presence of the pentan-3-yl group, which enhances its hydrophobicity and potentially its biological activity. This structural feature distinguishes it from other furan derivatives and contributes to its specific chemical and biological properties .

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

5-pentan-3-ylfuran-2-carboxylic acid

InChI

InChI=1S/C10H14O3/c1-3-7(4-2)8-5-6-9(13-8)10(11)12/h5-7H,3-4H2,1-2H3,(H,11,12)

InChI Key

GSFFLIRVMHEMSY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=CC=C(O1)C(=O)O

Origin of Product

United States

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